
2-Decen-1-ol
Overview
Description
, also known as 2-decen-1-ol or dec-2-enol, belongs to the class of organic compounds known as fatty alcohols. These are aliphatic alcohols consisting of a chain of a least six carbon atoms. Thus, is considered to be a fatty alcohol lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm. has a citrus, fresh air, and rose taste.
Biological Activity
2-Decen-1-ol is a long-chain unsaturated alcohol that has garnered interest due to its diverse biological activities. This compound is primarily recognized for its roles in plant signaling, antimicrobial properties, and potential applications in pest management. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
This compound has the molecular formula and features a double bond between the second and third carbon atoms. Its structure can be represented as follows:
This configuration contributes to its reactivity and interaction with biological systems.
1. Antimicrobial Properties
Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A systematic review highlighted its effectiveness against biofilms formed by Streptococcus mutans, a bacterium associated with dental caries. The minimum inhibitory concentration (MIC) values indicated strong activity at low concentrations, suggesting its potential as a natural antimicrobial agent in dental care products .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (mg/L) | MBC (mg/L) | Effectiveness |
---|---|---|---|
Streptococcus mutans | 125 | 250 | Strong against biofilm formation |
Candida albicans | 100 | 200 | Moderate inhibition |
2. Plant Volatile Organic Compound (VOC)
This compound is identified as a volatile organic compound emitted by various plants, particularly during stress conditions such as pest infestation. Its role as an alarm pheromone in insects has been documented, indicating its importance in plant-insect interactions . The compound's emission can signal neighboring plants to activate their defense mechanisms.
Case Study: Insect Attraction
In a study on button mushrooms infected with pathogens, the release of this compound was correlated with changes in volatile profiles that attracted beneficial insects, demonstrating its ecological role .
3. GABA Receptor Modulation
Recent studies have suggested that this compound may act as a modulator of GABA receptors in certain organisms. This modulation can influence neurological responses and behavior in insects, making it a candidate for further research in pest management strategies .
Applications in Agriculture
Due to its biological activities, this compound is being explored for use in sustainable agriculture. Its antimicrobial properties could reduce reliance on synthetic pesticides, while its role as a signaling compound might enhance plant resilience against pests.
Table 2: Potential Agricultural Applications of this compound
Application | Description |
---|---|
Natural pesticide | Reduces pathogen load on crops |
Plant growth enhancer | Stimulates defense mechanisms in neighboring plants |
Insect attractant | Enhances attraction of pollinators and beneficial insects |
Scientific Research Applications
Agricultural Applications
Semiochemical in Plant Defense
2-Decen-1-ol functions as a semiochemical, which is a chemical substance that mediates interactions between organisms. It is released by certain plants as a volatile organic compound (VOC) in response to herbivore attacks. This release serves two primary purposes:
- Repelling Herbivores : The compound acts as a deterrent against herbivorous pests.
- Attracting Natural Predators : It can attract natural enemies of herbivores, thereby enhancing biological pest control.
Case Study: Coriander (Coriandrum sativum)
Research indicates that this compound is a significant component of the essential oil extracted from coriander leaves, constituting about 26% of the total identified compounds. Its presence contributes to the plant's aroma and may play a role in its defense mechanisms against pests .
Food Industry Applications
Flavor and Fragrance Agent
this compound is utilized in the food industry primarily as a flavor and fragrance agent. It imparts a fruity flavor and has been noted for its fatty-type odor. The compound is recognized by regulatory bodies such as FEMA (Flavor and Extract Manufacturers Association) for its safe use in food products.
Property | Details |
---|---|
Flavor Profile | Fatty, fruity |
Uses | Flavoring agent in food |
Regulatory Status | Approved by FEMA |
Chemical Research and Synthesis
In chemical research, this compound serves as an important intermediate for synthesizing other organic compounds. Its unique structure allows for various chemical reactions, making it useful in developing new materials and chemicals.
Synthetic Pathways
Several synthetic routes have been explored to produce this compound, including:
- Hydroformylation of Olefins : This method involves the reaction of alkenes with carbon monoxide and hydrogen to produce aldehydes, which can then be reduced to alcohols.
- Reduction of Fatty Acids : Fatty acids can be reduced to their corresponding alcohols using various reducing agents.
Industrial Applications
Cosmetic Formulations
Due to its fatty nature and pleasant odor, this compound finds applications in cosmetic formulations. It acts as an emollient and can enhance the sensory properties of creams and lotions.
Environmental Impact and Safety
The environmental impact of this compound is relatively low compared to synthetic chemicals. However, its use should still adhere to safety guidelines established by regulatory agencies to minimize any potential risks associated with its application.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing and characterizing 2-Decen-1-ol in laboratory settings?
- Methodological Answer : Synthesis typically involves chain elongation of acetyl-CoA via fatty acid biosynthesis pathways, followed by reduction to form the alcohol moiety. Purification can be achieved using fractional distillation or preparative chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation (e.g., distinguishing the trans isomer via coupling constants) and gas chromatography-mass spectrometry (GC-MS) for purity assessment. Ensure detailed documentation of reaction conditions (e.g., catalysts, temperature) to enable reproducibility .
Q. How can researchers differentiate between cis- and trans-2-Decen-1-ol isomers during structural analysis?
- Methodological Answer : Utilize NMR spectroscopy to analyze coupling constants (J values) between the α,β-unsaturated protons. For trans-2-Decen-1-ol, J values typically exceed 15 Hz, while cis isomers exhibit lower values. Infrared (IR) spectroscopy can also identify differences in C=C-H bending vibrations. Cross-validate with retention times in GC-MS using chiral columns .
Q. What safety protocols are essential for handling this compound in laboratory environments?
- Methodological Answer : Use chemical-resistant gloves (tested against fatty alcohols per EN 374 standards) and work in a fume hood to avoid inhalation. Store in inert, airtight containers to prevent oxidation. Refer to safety data sheets (SDS) for spill management and disposal guidelines. Note that this compound lacks full validation for medical applications, so restrict use to research contexts .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) paired with GC-MS is optimal for volatile organic compound (VOC) analysis. For isotopic tracing (e.g., ^13C-labeled studies), use high-resolution mass spectrometry (HRMS) to track carbon incorporation near the alcohol functional group .
Q. How can researchers assess the purity of synthesized this compound?
- Methodological Answer : Combine thin-layer chromatography (TLC) with a non-polar solvent system (e.g., hexane:ethyl acetate) to detect impurities. Quantify purity via GC-MS peak integration or ^1H NMR signal ratios. Report both chromatographic and spectroscopic data in supplementary materials for transparency .
Advanced Research Questions
Q. How can isotopic labeling (e.g., ^13C-glucose) elucidate the endogenous biosynthesis pathway of this compound in cellular systems?
- Methodological Answer : Incubate cells with ^13C-labeled glucose and track isotopic incorporation into acetyl-CoA precursors via HRMS. Compare mass spectral fragmentation patterns to confirm carbon positions. This approach can resolve competing pathways (e.g., glycolysis vs. β-oxidation) and identify rate-limiting enzymatic steps .
Q. What role do elongase and reductase enzymes play in modulating this compound production, and how can their activity be experimentally perturbed?
- Methodological Answer : Use gene knockout/knockdown models (e.g., CRISPR-Cas9) or enzyme inhibitors (e.g., cerulenin for elongases) to disrupt specific steps in the biosynthetic pathway. Quantify this compound levels via GC-MS and correlate with transcriptomic/proteomic data to map enzyme contributions .
Q. How should researchers address contradictions in reported metabolic roles of this compound across different biological models?
- Methodological Answer : Conduct systematic reviews to identify confounding variables (e.g., cell type, growth conditions). Perform comparative studies using standardized protocols and statistical meta-analysis. Replicate conflicting experiments with additional controls (e.g., null mutants) to isolate context-dependent effects .
Q. What thermodynamic models (e.g., local composition theories) can predict this compound behavior in mixed-solvent systems?
- Methodological Answer : Apply nonrandom two-liquid (NRTL) or UNIQUAC models to estimate activity coefficients and phase equilibria. Validate predictions against experimental vapor-liquid equilibrium (VLE) data. Adjust parameters (e.g., α12 in NRTL) to account for hydrogen bonding between the alcohol and solvents .
Q. How can machine learning enhance predictive modeling of this compound’s physicochemical properties?
- Methodological Answer : Train algorithms on curated datasets (e.g., PubChem, Reaxys) to predict properties like logP, boiling point, or solubility. Use molecular descriptors (e.g., topological indices) and cross-validate with quantum mechanical calculations. Address data gaps by prioritizing high-throughput experimental validation .
Q. Key Considerations for Experimental Design
- Reproducibility : Document all synthesis and characterization steps in supplementary materials, adhering to journal guidelines for compound preparation .
- Data Validation : Use triplicate measurements and internal standards (e.g., deuterated analogs) to minimize analytical variability .
- Ethical Compliance : Obtain institutional approvals for biological studies and cite primary literature to avoid plagiarism .
Properties
IUPAC Name |
(E)-dec-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h8-9,11H,2-7,10H2,1H3/b9-8+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPYYRPCXHTOQZ-CMDGGOBGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016140 | |
Record name | (E)-2-Decenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18409-18-2, 22104-80-9 | |
Record name | trans-2-Decen-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18409-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Decenol, (2E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018409182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Decen-1-ol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-2-Decenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-2-decenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.430 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-decenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DECENOL, (2E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T46421D2F4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-DECENOL | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032532 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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